1-(2,4-Dinitrophenyl)-2-methylpiperidine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-methylpiperidine is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperidine typically involves the reaction of 2,4-dinitrochlorobenzene with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative phosphorylation and other metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
2,4-Dinitroanisole: Used in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dinitrophenyl)-2-methylpiperidine is unique due to its specific structure, which combines the properties of a piperidine ring with the reactivity of the 2,4-dinitrophenyl group
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-methylpiperidine |
InChI |
InChI=1S/C12H15N3O4/c1-9-4-2-3-7-13(9)11-6-5-10(14(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
QTUNPDBPXFSBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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